molecular formula C₂₇H₃₂N₄O₈S B1146853 Mirabegron o-glucuronide CAS No. 1365244-65-0

Mirabegron o-glucuronide

Cat. No. B1146853
M. Wt: 572.63
InChI Key:
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Description

Mirabegron o-glucuronide is a metabolite of Mirabegron . Mirabegron is a sympathomimetic beta-3 adrenergic receptor agonist used to relax the smooth muscle of the bladder in the treatment of urinary frequency and incontinence .


Synthesis Analysis

The synthesis of Mirabegron involves various crystallization methods without using any organic solvents at several temperatures . The process for the preparation of Mirabegron alpha-form crystals has been patented .

Scientific Research Applications

  • Metabolic and Cardiovascular Effects : Mirabegron has shown promise in improving obesity-related metabolic diseases by increasing brown adipose tissue (BAT) thermogenesis, white adipose tissue (WAT) lipolysis, and insulin sensitivity. It has been observed to increase BAT metabolic activity, resting energy expenditure, beneficial lipoprotein biomarkers, and insulin sensitivity in humans (O'mara et al., 2020). Mirabegron's cardiovascular safety at therapeutic doses is comparable to antimuscarinic agents, the first-line therapy for OAB, with limited impact on the heart and vasculature (Rosa et al., 2016).

  • Efficacy in Older Patients : Mirabegron has been effective in reducing incontinence episodes and micturitions in older patients with OAB, offering a well-tolerated alternative to anticholinergic treatments (Wagg et al., 2014).

  • Safety Profile : Mirabegron is generally well-tolerated with a safety profile better than antimuscarinic drugs. It has a lower incidence of typical antimuscarinic adverse events like dry mouth and constipation (Tyagi et al., 2011).

  • Pharmacokinetics and Metabolism : The drug is rapidly absorbed, circulates as unchanged form and metabolites in plasma, and is excreted mainly as unchanged form in urine and feces. Key metabolic reactions include amide hydrolysis, glucuronidation, and N-dealkylation or oxidation of the secondary amine (Takusagawa et al., 2012).

  • Potential Antiobesity Application : There has been interest in mirabegron as a potential antiobesity drug, particularly due to its ability to activate human brown adipose tissue (Hainer, 2016).

  • Glucose Homeostasis in Obese Humans : Treatment with mirabegron in obese, insulin-resistant humans has shown improvement in glucose tolerance, reduced hemoglobin A1c, and enhanced insulin sensitivity and β-cell function (Finlin et al., 2020).

Safety And Hazards

Mirabegron can cause serious eye irritation, is suspected of damaging the unborn child, and may cause harm to breast-fed children . It is harmful if swallowed . Increased blood pressure, worsening of preexisting hypertension, and urinary retention have been reported .

Future Directions

Mirabegron has been explored for its utility in metabolic disorders due to its potential to increase human brown adipose tissue (BAT) activity, resting energy expenditure (REE), non-esterified fatty acids (NEFA) content, body temperature, heart rate, blood pressure, and blood insulin content . These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . Additionally, the activation of BAT by Mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(1R)-2-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethylamino]-1-phenylethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O8S/c28-27-31-18(14-40-27)12-20(32)30-17-8-6-15(7-9-17)10-11-29-13-19(16-4-2-1-3-5-16)38-26-23(35)21(33)22(34)24(39-26)25(36)37/h1-9,14,19,21-24,26,29,33-35H,10-13H2,(H2,28,31)(H,30,32)(H,36,37)/t19-,21-,22-,23+,24-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLQDOWMJNKLOR-JBWRIQTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mirabegron o-glucuronide

CAS RN

1365244-65-0
Record name Mirabegron o-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIRABEGRON O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR82L4OOM4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5
Citations
K Konishi, D Tenmizu, S Takusagawa - European Journal of Drug …, 2018 - Springer
Background and Objectives Mirabegron is cleared by multiple mechanisms, including drug-metabolizing enzymes. One of the most important clearance pathways is direct …
Number of citations: 4 link.springer.com
J Dickinson, M Lewand, T Sawamoto… - Clinical drug …, 2013 - Springer
… eight circulating metabolites (M5 [deacylated mirabegron (M16)-N ω -acetylated], M8 [mirabegron-N-α-oxidation body (phenylacetic acid derivative)], M11 [mirabegron-O-glucuronide], …
Number of citations: 34 link.springer.com
J Lee, S Moy, J Meijer, W Krauwinkel… - Clinical drug …, 2013 - Springer
… Rifampicin also increased the metabolic ratios of mirabegron O-glucuronide M11 (+72 %), carbamoylglucuronide M13 (+182 %), and N-glucuronide M14 (+76 %), suggesting that, in …
Number of citations: 40 link.springer.com
W Krauwinkel, J van Dijk, M Schaddelee, C Eltink… - Clinical …, 2012 - Elsevier
… and eight metabolites (M5 [deacylated mirabegron (M16)-N ω -acetylated], M8 [mirabegron-N-α-oxidation body (phenylacetic acid derivative)], M11 [mirabegron-O-glucuronide], M12 […
Number of citations: 98 www.sciencedirect.com
M Kashyap, P Tyagi - Expert Opinion on Drug Metabolism & …, 2013 - Taylor & Francis
… Glucuronidation consist of several conjugation mechanisms including O-glucuronic acid conjugation that produces M11 [mirabegron-O-glucuronide], N-glucuronic acid conjugation is …
Number of citations: 22 www.tandfonline.com

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